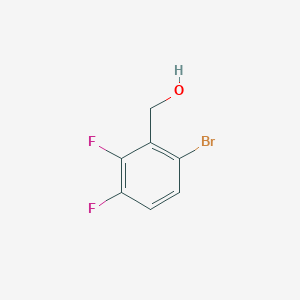

6-Bromo-2,3-difluorobenceno metanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

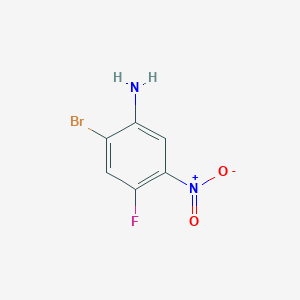

The compound "6-Bromo-2,3-difluorobenzenemethanol" is not directly studied in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted benzene derivatives, which can provide insights into the chemical behavior and properties that might be expected for 6-Bromo-2,3-difluorobenzenemethanol. These aromatic compounds are of interest due to their unique electronic properties and potential applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzene derivatives often involves halogenation reactions, nucleophilic aromatic substitution, and other organic transformations. For example, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 2,6-bis(2-bromoacetyl) bromobenzene was synthesized via a diazomethane reaction starting from 2-bromo-m-xylene, which involved oxidation and chlorination steps . These methods could potentially be adapted for the synthesis of 6-Bromo-2,3-difluorobenzenemethanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes is characterized by the presence of halogen atoms, which can significantly influence the geometry and electronic distribution of the molecule. X-ray crystallography studies have revealed large bond angles around substituent atoms and the impact of halogen bonding in the crystal packing of these compounds . The presence of bromine and fluorine atoms in 6-Bromo-2,3-difluorobenzenemethanol would likely result in similar structural features, affecting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted benzenes is influenced by the electron-withdrawing effects of the halogens, which can activate the ring towards further substitution reactions. For instance, the photodissociation dynamics of 1-bromo-2,6-difluorobenzene have been studied, revealing complex dissociation pathways beyond simple bond fission . The presence of bromine in 6-Bromo-2,3-difluorobenzenemethanol would similarly affect its chemical reactivity, potentially facilitating further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes, such as vibrational frequencies, electronic properties, and thermodynamic properties, can be investigated using spectroscopic methods and computational chemistry approaches . For example, FT-IR and FT-Raman spectroscopy, along with DFT calculations, have been used to study the vibrational modes and electronic structure of 1-bromo-3-fluorobenzene . These techniques could be applied to 6-Bromo-2,3-difluorobenzenemethanol to determine its properties, which are important for understanding its behavior in various applications.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

6-Bromo-2,3-difluorobenceno metanol: se utiliza en la investigación de proteómica debido a su reactividad en la síntesis de compuestos halogenados . Su estructura única permite el desarrollo de nuevas sondas y etiquetas que se pueden utilizar para estudiar las interacciones y funciones de las proteínas.

Intermedio de Síntesis Orgánica

Este compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas. Sus átomos de bromo y flúor lo convierten en un bloque de construcción versátil para construir compuestos aromáticos con propiedades electrónicas y estéricas específicas .

Desarrollo Farmacéutico

En la investigación farmacéutica, This compound se explora por su potencial para crear nuevos compuestos medicinales. Su estructura halogenada es beneficiosa en el desarrollo de fármacos con propiedades farmacocinéticas mejoradas .

Ciencia de Materiales

Los investigadores en ciencia de materiales pueden emplear este compuesto para sintetizar nuevos materiales con características de resistencia térmica y química deseadas. La presencia de bromo y flúor puede conducir a materiales con propiedades únicas .

Química Analítica

Como reactivo analítico, This compound se puede utilizar para desarrollar nuevos métodos para detectar y cuantificar sustancias debido a sus propiedades espectrales distintas .

Diseño de Catalizadores

La estructura molecular del compuesto le permite actuar como ligando en el diseño de catalizadores, lo que podría conducir a procesos catalíticos más eficientes y selectivos en reacciones de química orgánica .

Mecanismo De Acción

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

Propiedades

IUPAC Name |

(6-bromo-2,3-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCCBLCCPKTSHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591973 |

Source

|

| Record name | (6-Bromo-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651326-72-6 |

Source

|

| Record name | 6-Bromo-2,3-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651326-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2,3-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)